
4-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial and Antibacterial Applications
- Patel, Patel, and Chauhan (2007) synthesized derivatives of quinolone, which exhibited significant antibacterial activity against various bacteria strains, such as S. aureus and E. coli, and also against fungi like C. albicans (Patel, Patel, & Chauhan, 2007).
- Miyamoto, Egawa, Shibamori, and Matsuraoto (1987) explored the synthesis of naphthyridine-3-carboxylic acid derivatives, which have potential as antibacterial agents (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
- Patel and Patel (2010) studied Schiff base and thiazolidinone derivatives for their antibacterial and antifungal properties (Patel & Patel, 2010).
Antitumor and Anticancer Applications
- Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, and Ejima (2005) synthesized novel pyrimidinyl pyrazole derivatives with significant cytotoxicity against various tumor cell lines (Naito et al., 2005).
- Solomon, Pundir, and Lee (2019) examined 4-aminoquinoline derived sulfonyl analogs for their potential as anticancer agents, finding one compound particularly effective against various cancers (Solomon, Pundir, & Lee, 2019).
Neurological Applications
- Ogawa, Okuyama, Araki, and Otomo (1994) investigated NE-100, a σ receptor ligand, on cognitive dysfunction in rats, finding it effective in mitigating phencyclidine-induced cognitive impairment (Ogawa, Okuyama, Araki, & Otomo, 1994).
Synthesis and Structural Studies
- Chu (1990) described the synthesis of various quinoline derivatives, highlighting the significance of the structural formation in chemical applications (Chu, 1990).
- Raviña, Casariego, Masaguer, Fontenla, Montenegro, Rivas, Enguix, Villazón, Cadavid, and Demontis (2000) synthesized conformationally restricted butyrophenones for potential use as antipsychotic agents (Raviña et al., 2000).
作用機序
Target of Action
Compounds with a similar 3-chloro-4-fluorophenyl motif have been identified as inhibitors of tyrosinase . Tyrosinase is a binuclear copper-containing protein implicated in melanin production in various organisms .
Mode of Action
Compounds with a similar 3-chloro-4-fluorophenyl motif have been shown to interact with the catalytic site of tyrosinase . The additional chlorine atom in these compounds has been found to enhance inhibitory activity .
Biochemical Pathways
Tyrosinase, a potential target of similar compounds, is involved in the production of melanin . Overproduction of melanin is related to several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .
Result of Action
Similar compounds with a 3-chloro-4-fluorophenyl motif have shown inhibitory activity against tyrosinase , which could potentially lead to a decrease in melanin production.
特性
IUPAC Name |
4-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-6-cyclopropylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O2S/c18-14-9-13(3-4-15(14)19)26(24,25)23-7-5-22(6-8-23)17-10-16(12-1-2-12)20-11-21-17/h3-4,9-12H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTGGVRGQBPCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

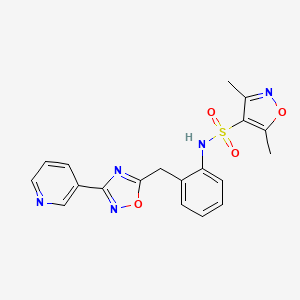
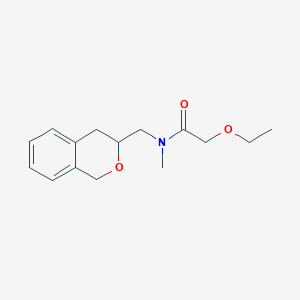
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-methylbenzamide](/img/structure/B2634784.png)

![2-(4-Methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2634786.png)
![N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2634787.png)
![6-Isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2634789.png)
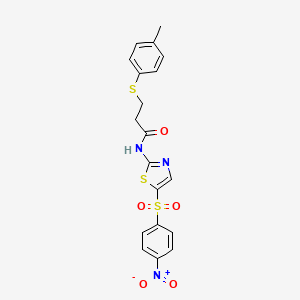

![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2634795.png)
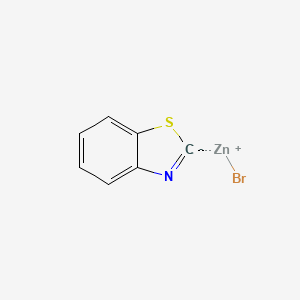
![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2634797.png)
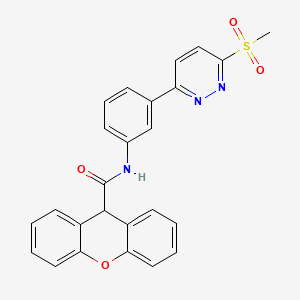
![methyl 2-(2,2-diphenylacetamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2634799.png)